
6-Fluoropyridine-2-boronic acid CAS number
and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Fluoropyridine-2-boronic acid

Cat. No.: B1322907 Get Quote

An In-depth Technical Guide to 6-Fluoropyridine-2-boronic acid for Researchers and Drug

Development Professionals

Introduction
6-Fluoropyridine-2-boronic acid is a key organoboron compound utilized extensively in

medicinal chemistry and materials science. Its structure, featuring a fluorinated pyridine ring

coupled with a boronic acid moiety, makes it a valuable building block in synthetic organic

chemistry. The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen

significantly influences the molecule's electronic properties and reactivity. This guide provides a

comprehensive overview of its properties, synthesis, and applications, with a focus on its role in

palladium-catalyzed cross-coupling reactions for the development of novel pharmaceuticals.

Boronic acids are recognized for their versatile reactivity, stability, and low toxicity, and their

degradation to boric acid is considered environmentally benign.[1]

Core Properties and Specifications
The fundamental properties of 6-Fluoropyridine-2-boronic acid are summarized below. This

data is critical for its handling, storage, and application in various chemical reactions.
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Property Value Reference

CAS Number 916176-61-9 [2][3][4]

Chemical Formula C₅H₅BFNO₂ [2][3][4]

Molecular Weight 140.91 g/mol [4][5]

IUPAC Name
(6-Fluoropyridin-2-yl)boronic

acid
[3]

Synonyms

6-Fluoropyridine-2-boronic

acid, (6-Fluoro-2-

pyridyl)boronic acid, B-(6-

Fluoro-2-pyridinyl)-boronic acid

[3]

Physical State Solid [5]

MDL Number MFCD08705713 [2][4]

PubChem CID 22832111 [2]

Applications in Drug Discovery and Development
Boronic acids are pivotal in the synthesis of complex organic molecules that form the core of

new drug candidates.[6] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning

method for forming carbon-carbon bonds, heavily relies on boronic acid substrates.[7][8]

6-Fluoropyridine-2-boronic acid is particularly significant for several reasons:

Bioisosterism: Boronic acids are considered bioisosteres of carboxylic acids, allowing them

to interact with biological targets.[1]

Pharmaceutical Scaffolding: The 2-substituted pyridine motif is a common scaffold in

numerous natural products and pharmaceutically active compounds.[9]

Enhanced Pharmacokinetics: The incorporation of fluorine into drug candidates can improve

key properties such as metabolic stability, bioavailability, and binding affinity.[6][8] The strong

carbon-fluorine bond is resistant to enzymatic degradation, which can lead to an improved

in-vivo half-life.[8]
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This reagent is therefore highly valued for creating diverse chemical libraries for high-

throughput screening and for the targeted synthesis of molecules in oncology, virology, and

other therapeutic areas.[6][10]

Experimental Protocols
Synthesis of 6-Fluoropyridine-2-boronic acid
The synthesis of heteroaryl boronic acids often involves a lithium-halogen exchange followed

by electrophilic trapping with a borate ester at low temperatures.[1] The following is a

representative protocol adapted from the synthesis of a similar compound, 2-fluoropyridine-4-

boronic acid.[11]

Reaction:

Dissolve 6-bromo-2-fluoropyridine and triisopropyl borate in a 4:1 mixture of anhydrous

toluene and tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (n-BuLi) dropwise over 30 minutes, maintaining the temperature at

-78 °C.

Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.

Allow the reaction to slowly warm to -20 °C over one hour.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material

is consumed.

Quench the reaction by acidifying the mixture to pH 2 with aqueous HCl (e.g., 3N HCl).

Stir the mixture at room temperature for 15 minutes.

Perform a liquid-liquid extraction using ethyl acetate and water.

Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate under reduced pressure to yield the solid product.
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6-bromo-2-fluoropyridine +
Triisopropyl borate in Toluene/THF

Cool to -78 °C

Add n-BuLi dropwise

Stir at -78 °C for 30 min

Warm to -20 °C over 1 hr

Acidify with HCl (aq)

Extraction & Purification

6-Fluoropyridine-2-boronic acid

Click to download full resolution via product page

Caption: Synthesis workflow for 6-Fluoropyridine-2-boronic acid.

Suzuki-Miyaura Cross-Coupling Protocol
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The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl

compounds.[12] The following is a general and robust protocol for the cross-coupling of 6-
Fluoropyridine-2-boronic acid with an aryl halide. The difficulty in coupling 2-pyridyl

nucleophiles often stems from slow transmetalation and rapid protodeboronation; specific

conditions are chosen to mitigate these issues.[9][13]

Materials:

Aryl halide (e.g., Aryl Bromide) (1.0 equiv)

6-Fluoropyridine-2-boronic acid (1.2-1.5 equiv)

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)[13]

Ligand (if required, e.g., SPhos, XPhos) (2-4 mol%)[13]

Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[13]

Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)[13][14]

Procedure:

Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine the

aryl halide, 6-Fluoropyridine-2-boronic acid, and the base.

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon)

three times to remove oxygen.

Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and

ligand (if using a two-part system).

Solvent Addition: Add the degassed solvent mixture via syringe.

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir

vigorously.[9][14]

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl halide starting

material is fully consumed.
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Work-up: After cooling the reaction to room temperature, dilute the mixture with an organic

solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under vacuum. Purify the crude residue by flash column chromatography on

silica gel to obtain the final 2-arylpyridine product.[14]

Catalytic Cycle Experimental Workflow
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Caption: Suzuki-Miyaura cross-coupling catalytic cycle and workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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